Dimethylthiuram Disulfide

Description

Historical Trajectories and Evolution of Thiuram Disulfide Research

The study of thiuram disulfides dates back to the early 20th century. The initial impetus for their synthesis, including the related and more commonly known tetramethylthiuram disulfide (thiram), was the burgeoning rubber industry's need for improved processing techniques. atamanchemicals.com These compounds were identified as highly effective accelerators for the sulfur vulcanization of rubber, a process that enhances the strength, elasticity, and durability of rubber materials. vulcanchem.comatamanchemicals.comtaylorandfrancis.com

Following World War II, the scope of thiuram disulfide research expanded significantly with the development of dithiocarbamate (B8719985) derivatives as potent pesticides. who.int Thiram (B1682883), for instance, was introduced as a fungicide in the 1930s and became widely used to protect seeds and crops from a broad spectrum of fungal diseases. atamanchemicals.comwho.intresearchgate.net The fundamental synthesis route for thiuram disulfides involves the oxidation of dithiocarbamate salts, which are formed from the reaction of a secondary amine with carbon disulfide. wikipedia.orgtandfonline.comresearchgate.net Over the years, various oxidants and methodologies, including electrochemical approaches and more environmentally friendly "green" synthesis methods, have been developed to optimize the production of these compounds. vulcanchem.comatamanchemicals.comresearchgate.net

Interdisciplinary Significance of Dimethylthiuram Disulfide in Contemporary Science

The utility of this compound and its analogs extends across multiple scientific disciplines, a testament to the reactivity of the dithiocarbamate moiety and the disulfide bond. researchgate.netresearchgate.net

Agriculture and Environmental Science: As part of the dithiocarbamate family, this compound is related to compounds widely used as fungicides and pesticides to prevent crop damage and deterioration during storage and transport. atamanchemicals.comwho.intgoogle.com The environmental fate and toxicological effects of these compounds are areas of active research, with studies investigating their decomposition in soil and water and their impact on various organisms. mdpi.commdpi.comusgs.gov The development of sensitive optical and electrochemical sensors for detecting trace amounts of thiram, a close analog, highlights the importance of monitoring these compounds in the environment and food products. acs.orgscience.govresearchgate.netacs.org

Materials Science: The foundational application of thiuram disulfides as vulcanization accelerators in the rubber industry continues to be relevant. vulcanchem.comatamanchemicals.comtaylorandfrancis.com They act as sulfur sources and accelerators, often in conjunction with other agents like thiazoles, to create cross-links between polymer chains in both natural and synthetic rubbers. atamanchemicals.com This process is crucial for manufacturing a vast array of products, including tires, cables, and industrial goods. atamanchemicals.com Research in this area focuses on optimizing vulcanization processes and understanding the role of different accelerators in the final properties of the rubber material. taylorandfrancis.com

Biochemistry and Pharmaceutical Research: A highly significant application of this compound (DTD) has been established in the automated synthesis of phosphorothioate (B77711) oligonucleotides. nih.govspringernature.comresearchgate.net These modified oligonucleotides have therapeutic potential as antisense drugs. nih.govresearchgate.net DTD serves as an efficient sulfur-transfer reagent, enabling a more streamlined synthesis process that reduces solvent consumption and time. nih.govspringernature.comrsc.org Furthermore, the reactivity of the thiuram disulfide structure with thiols is a subject of biochemical investigation. researchgate.net These thiol-disulfide exchange reactions are fundamental in many biological processes and have been studied in the context of drug interactions, where thiuram disulfides leached from rubber closures can react with thiol-containing drugs. researchgate.netscience.gov

Table 1: Key Research Applications of this compound and Related Thiurams

| Field of Research | Specific Application | Key Function of Compound | Relevant Compounds Mentioned |

|---|---|---|---|

| Biochemistry | Automated synthesis of phosphorothioate oligonucleotides | Efficient sulfur-transfer reagent | This compound (DTD) |

| Materials Science | Vulcanization of natural and synthetic rubber | Accelerator, sulfur donor | Tetramethylthiuram disulfide (Thiram), Thiuram disulfides |

| Agriculture | Fungicide and pesticide | Protection of seeds and crops from fungal diseases | Tetramethylthiuram disulfide (Thiram), Dithiocarbamates |

| Analytical Chemistry | Development of chemical sensors | Target analyte for environmental and food safety monitoring | Tetramethylthiuram disulfide (Thiram) |

| Pharmaceutical Science | Study of drug-extractable interactions | Reactant in thiol-disulfide exchange reactions | N,N,N',N'-dimethylthiuram disulfide (TMTD) |

Overview of Key Research Themes and Uncharted Territories

Current research on this compound and its class continues to build on its historical applications while venturing into new scientific territories.

Key Research Themes:

Advanced Synthesis Methodologies: A prominent theme is the development of more efficient and environmentally benign synthesis routes. This includes the use of continuous-flow reactors, visible-light photocatalysis, and green oxidants like hydrogen peroxide in recyclable solvents, which aim to reduce waste and improve yields. researchgate.netresearchgate.net

Oligonucleotide Synthesis: The role of this compound (DTD) as a sulfurizing reagent in the solid-phase synthesis of therapeutic oligonucleotides remains a key area of investigation. nih.govrsc.org Research focuses on optimizing the reaction conditions to improve efficiency and purity for large-scale production, contributing to the development of antisense therapies. nih.govspringernature.comresearchgate.net

Biochemical and Toxicological Mechanisms: There is a growing interest in understanding the detailed molecular mechanisms of action for thiuram disulfides. Studies are exploring their genotoxic and cytotoxic effects, influence on gene expression related to cell proliferation and repair, and their potential to induce epigenetic modifications. mdpi.com This research is crucial for assessing their impact on human health and ecosystems. mdpi.com

Sensing and Detection: Driven by food safety and environmental concerns, significant effort is being directed towards creating novel sensors for the rapid and sensitive detection of thiram residues. acs.orgresearchgate.net This includes the development of Surface-Enhanced Raman Scattering (SERS) substrates and electrochemical sensors, which offer high selectivity and low detection limits. science.govacs.org

Uncharted Territories:

Medicinal Chemistry Exploration: While the tetraethyl analog, disulfiram, is well-known for its application in treating alcoholism, the broader medicinal potential of other thiuram disulfides, including the dimethyl variant, is less explored. tandfonline.com Future research could investigate their potential as anticancer therapeutics or in other biomedical applications, building on the known biological activities of dithiocarbamates. tandfonline.comresearchgate.net

Thiol-Disulfide Exchange Dynamics: The fundamental chemistry of thiol-disulfide exchange reactions involving thiurams presents opportunities for further study. researchgate.net A deeper understanding of the kinetics and mechanisms of these reactions could have implications for drug stability, protein modification studies, and the design of novel covalent inhibitors.

Advanced Materials: Beyond traditional rubber vulcanization, the unique properties of thiuram disulfides could be leveraged in the creation of novel polymers and materials. Their ability to participate in dynamic covalent chemistry could be exploited in the development of self-healing materials or responsive polymer networks.

Catalysis: The dithiocarbamate ligand is known for its ability to coordinate with metals. researchgate.net Exploring the catalytic potential of metal complexes derived from this compound or its corresponding dithiocarbamate is an area that remains largely uncharted.

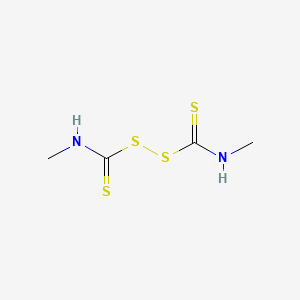

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylcarbamothioylsulfanyl N-methylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRJMGCWMBVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)SSC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947240 | |

| Record name | {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-90-6 | |

| Record name | Dimethylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylthiuram disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylthioperoxydicarbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V801ZDD0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Green Chemistry and Sustainable Synthesis Approaches for Dimethylthiuram Disulfide

The chemical industry is increasingly focusing on environmentally friendly and sustainable methods for producing valuable compounds. This shift is particularly relevant for the synthesis of this compound, also known as thiram (B1682883), a compound with significant industrial applications. Traditional synthesis routes often involve hazardous reagents and produce substantial waste, prompting the development of greener alternatives. atamanchemicals.comgoogle.com

Electrochemical Synthesis Pathways and Mechanistic Insights

Electrochemical methods present a promising green alternative for the synthesis of this compound and its analogs. These methods utilize electric current to drive the oxidation of dithiocarbamate (B8719985) salts, eliminating the need for conventional chemical oxidants. atamanchemicals.comnih.gov This approach is considered advantageous due to the potential for reduced waste generation and the use of less toxic reagents. nih.gov

The general mechanism involves the oxidation of dithiocarbamate radicals, which then rapidly combine to form the corresponding thiuram disulfide. nih.gov An example of such a process involves an undivided cell equipped with a platinum anode and a stainless steel cathode. atamanchemicals.com Smart flow electrosynthesis (SFE) has been proposed as an advanced method where the voltage curve can indicate the reaction's endpoint, optimizing reactant consumption and reducing material waste. nih.gov

Table 1: Comparison of Electrochemical and Traditional Synthesis Methods

| Feature | Electrochemical Synthesis | Traditional Chemical Synthesis |

| Oxidizing Agent | Electric Current | Chemical Oxidants (e.g., H₂O₂, Chlorine) atamanchemicals.com |

| Key Advantage | Reduced waste, catalyst/oxidant-free atamanchemicals.comnih.gov | Established industrial process |

| Environmental Impact | Lower, avoids hazardous reagents nih.gov | Higher, generates inorganic salts and other waste atamanchemicals.com |

| Control | Precise control via electrical parameters nih.gov | Can lead to side reactions and byproducts nih.gov |

Carbon Dioxide as a Neutralizing Agent in Thiuram Disulfide Synthesis

A significant advancement in the sustainable synthesis of thiuram disulfides involves the use of carbon dioxide (CO₂) as a neutralizing agent. researchgate.netacs.org In a process utilizing hydrogen peroxide as the oxidant and water as the solvent, CO₂ replaces traditional acids like sulfuric acid. researchgate.net This method is considered greener as it converts CO₂ into a useful component of the process and avoids the consumption of strong acids. researchgate.net

Research has shown that using CO₂ can lead to high yields and purity of the final product. researchgate.net However, the selectivity of the reaction can be influenced by the choice of neutralizing agent. Studies comparing CO₂ with sodium bicarbonate (NaHCO₃) as a pH regulator found that NaHCO₃ can achieve nearly 100% reaction selectivity by maintaining the pH in a specific range, which helps to avoid the peroxidation of raw materials. acs.orgacs.org The CO₂ method, while faster and resulting in a higher yield, may have slightly lower selectivity due to the formation of organic side products like sulfonates. nih.gov

Waste Reduction and Byproduct Management in Synthesis

Traditional chemical synthesis of this compound is often accompanied by the formation of significant amounts of waste, including inorganic salts, thioacids, and polysulfides. atamanchemicals.com The high salinity and chemical oxygen demand (COD) of the wastewater from these processes pose serious environmental challenges. nih.gov

Green synthesis approaches aim to minimize this waste. For instance, a one-step synthesis method using hydrogen peroxide in an aqueous solution without organic solvents has been developed. google.com This process simplifies the reaction and reduces the generation of harmful byproducts. google.com

Furthermore, the choice of reagents and reaction conditions plays a crucial role in waste management. The use of NaHCO₃ as a pH regulator, for example, has been shown to almost completely avoid the peroxidation of raw materials, a common side reaction in traditional methods that contributes to waste. acs.org The development of continuous-flow photocatalytic synthesis using oxygen as the oxidant and a photoredox catalyst also represents a highly atom- and step-economical method with reduced reaction times and excellent yields, making it a sustainable and scalable process. rsc.org

Synthesis of Novel this compound Analogs and Derivatives

The core structure of this compound can be modified to create a wide range of analogs and derivatives with unique properties. These new compounds are of interest for various applications, from materials science to pharmaceuticals. nih.govresearchgate.net

Rational Design and Structural Modification Strategies

The rational design of novel disulfide bonds in molecules is a key strategy for creating new derivatives. nih.gov This involves analyzing the structure of the parent molecule and identifying sites where modifications are likely to result in desired properties. For thiuram disulfides, this can involve altering the alkyl groups attached to the nitrogen atoms. atamanchemicals.com

Computational methods, such as "Disulfide by Design," can be used to predict which residue pairs in a protein are suitable for forming disulfide bonds, a principle that can be adapted for the rational design of smaller molecules. nih.gov The synthesis of these new analogs often follows the same fundamental reaction pathways as for this compound, such as the oxidation of the corresponding dithiocarbamate salts. nih.gov These derivatives have been explored for a variety of applications, including as corrosion inhibitors, where their molecular structure influences their adsorption onto metal surfaces. nih.gov

Chemo-Enzymatic Synthesis of Specific Derivatives

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create complex molecules. beilstein-journals.orgnih.gov This approach is particularly useful for producing specific derivatives that may be difficult to obtain through purely chemical methods.

While specific examples of chemo-enzymatic synthesis for this compound derivatives are not extensively detailed in the provided context, the principles of this methodology are broadly applicable. For instance, enzymes can be used for regio- and stereoselective functionalization of a core scaffold or for the construction of complex cyclic structures. nih.gov A novel chemo-enzymatic one-pot multicomponent synthesis of thiazole (B1198619) derivatives has been developed using trypsin, demonstrating the potential of enzymes to catalyze the formation of complex heterocyclic compounds under mild conditions. mdpi.com This highlights the potential for applying similar enzymatic strategies to create novel and specific derivatives of this compound.

Mechanistic Investigations of this compound Formation and Reactivity

The formation of this compound, also known as thiram, fundamentally involves the oxidative dimerization of N,N-dimethyldithiocarbamic acid or its corresponding salt, typically sodium dimethyldithiocarbamate (B2753861). nih.govatamanchemicals.com The process is an oxidation reaction where two molecules of the dithiocarbamate are joined via a disulfide bond.

Mechanistic studies have explored various pathways to achieve this transformation, moving from traditional chemical oxidants to more sustainable electrochemical methods. In conventional chemical synthesis, the reaction is initiated by forming the dimethyldithiocarbamate intermediate from dimethylamine (B145610) and carbon disulfide. google.com This intermediate is then oxidized. Hydrogen peroxide is a commonly used oxidant for this step. google.comtandfonline.com The reaction mechanism involves the peroxide oxidizing the sulfur atoms of two dithiocarbamate anions, leading to the formation of the disulfide bridge and water as a byproduct.

More advanced and "green" synthetic approaches have focused on electrochemical methods to avoid the use of chemical oxidants and reduce waste. acs.org In one proposed electrochemical mechanism, the synthesis is performed in an undivided cell using a combination of amines and carbon disulfide under constant current. rsc.org Potassium iodide serves a dual function as both a redox catalyst and an electrolyte. The proposed mechanism suggests that a hydroxide (B78521) anion, formed at the cathode, facilitates the creation of the dithiocarbamate through the nucleophilic attack of the amine on carbon disulfide. rsc.org Subsequently, at the anode, iodide is oxidized to molecular iodine, which then acts as the oxidizing agent to assist the dimerization of the dithiocarbamate into thiram. rsc.org This electro-synthesis is considered a green process as it can be scaled up, avoids chemical oxidants, and the electrode reaction can be carried out under mild conditions. acs.orggoogle.com

The reactivity of this compound is largely characterized by thiol-disulfide exchange reactions. researchgate.net This process involves the reaction of a thiol with the disulfide bond of thiram, resulting in the formation of a mixed disulfide. researchgate.net This reactivity is significant in various applications, from its interaction with biological molecules to its use in chemical synthesis. For instance, it can react with thiol-containing drugs, such as captopril, to form mixed disulfide adducts. researchgate.net This reaction is pH-dependent, with enhanced formation observed at a pH of 6.0. researchgate.net The fundamental mechanism involves the nucleophilic attack of a thiolate ion onto the disulfide bond, leading to a mixed disulfide intermediate. nih.gov This reactivity underpins its function as an efficient sulfur-transfer reagent in the automated synthesis of phosphorothioate (B77711) oligonucleotides using phosphoramidite (B1245037) chemistry. tandfonline.comresearchgate.netspringernature.com In this context, this compound sulfurizes the phosphite (B83602) triester linkages to form phosphorothioate triesters, a critical step for producing antisense oligonucleotides. researchgate.netrsc.org

Large-Scale Synthesis Protocols for Research and Industrial Applications (Non-Commercial Production Details)

Several protocols for the large-scale synthesis of this compound have been developed for research and specialized applications, focusing on efficiency, yield, and environmental considerations. These non-commercial methods provide detailed procedures for producing the compound in significant quantities.

One established laboratory-scale method involves a two-step process starting with the formation of a dithiocarbamate salt, followed by oxidation. In a specific procedure, sodium hydroxide is dissolved in water and cooled, after which tetrahydrofuran, methylamine, and carbon disulfide are added to form the sodium dimethyldithiocarbamate intermediate. tandfonline.com The reaction mixture is then treated with hydrogen peroxide as an oxidizing agent while maintaining a low temperature. tandfonline.com The resulting this compound product precipitates and is isolated by filtration, washed, and dried, affording a high yield. tandfonline.com

A more recent, environmentally friendly "one-pot" method has been developed that avoids organic solvents. google.com This process uses water as the reaction solvent. An aqueous solution of dimethylamine is reacted directly with carbon disulfide, followed by the addition of industrial-grade hydrogen peroxide for the oxidation step. google.com This method is notable for its simplicity, lack of need for organic or inorganic alkali, and the potential for recycling the aqueous mother liquor, making it economically and environmentally advantageous. google.com The purity of the thiram produced via this method can exceed 98%. google.com

Electrochemical synthesis offers another scalable and green alternative. acs.orggoogle.com A typical process involves preparing an aqueous solution of sodium dimethyldithiocarbamate by reacting dimethylamine and carbon disulfide in an aqueous sodium hydroxide solution. google.com This solution is then introduced into the anode chamber of a diaphragm electrolytic cell, while a sodium hydroxide solution is placed in the cathode chamber. Direct electrochemical oxidation of the sodium dimethyldithiocarbamate solution yields thiram, which can be recovered by filtration. google.com This method is advantageous due to its simple technology, mild reaction conditions, and low energy consumption, with the cathode byproducts being recyclable. google.com

The following tables summarize key parameters from representative large-scale, non-commercial synthesis protocols.

Table 1: Chemical Oxidation Synthesis Protocols

| Parameter | Protocol 1 tandfonline.com | Protocol 2 (Green Synthesis) google.com |

|---|---|---|

| Primary Reactants | Dimethylamine (40% in water), Carbon Disulfide, Sodium Hydroxide | Dimethylamine (40% aq.), Carbon Disulfide |

| Oxidizing Agent | Hydrogen Peroxide (30%) | Hydrogen Peroxide (50%) |

| Solvent | Water, Tetrahydrofuran (THF), Heptane | Water |

| Reaction Temperature | 0°C for intermediate formation, <5°C for oxidation | 30-40°C for intermediate formation, 50-60°C for oxidation |

| Key Steps | 1. Formation of sodium dimethyldithiocarbamate at 0°C. 2. Oxidation with H₂O₂. 3. Precipitation and filtration. | 1. One-pot reaction of dimethylamine and CS₂. 2. Direct oxidation with H₂O₂. 3. Centrifugation and drying. |

| Reported Yield | 97% | 95.2% |

| Final Product Purity | Melting Point: 98–100°C | 98.1 wt% |

Table 2: Electrochemical Synthesis Protocol

| Parameter | Protocol Details google.com |

|---|---|

| Primary Reactants | Dimethylamine aqueous solution, Carbon Disulfide, Sodium Hydroxide aqueous solution |

| Process | Direct Electrochemical Oxidation |

| Apparatus | Diaphragm Electrolytic Cell |

| Anode Chamber | Aqueous solution of Sodium Dimethyldithiocarbamate |

| Cathode Chamber | NaOH aqueous solution |

| Key Steps | 1. Synthesis of Sodium Dimethyldithiocarbamate solution. 2. Direct electrochemical oxidation in the anode chamber. 3. Filtration, washing, and drying of the product. |

| Advantages | Simple process, mild conditions, low energy use, recyclable byproducts, high purity product. |

Biochemical and Molecular Mechanisms of Action Non Clinical Contexts

Interactions with Cellular Macromolecules and Substrates in Model Systems

Dimethylthiuram disulfide (Thiram) exhibits a range of interactions with cellular components in various model systems, primarily stemming from its reactive disulfide bridge and its ability to be metabolized into other cytotoxic compounds. nih.gov

Enzyme Modulation and Activity Perturbations

Thiram (B1682883) is recognized for its capacity to inhibit a variety of enzymes, a key factor in its fungicidal action. aceagrochem.comaceagrochem.commsuextension.org This inhibition often targets enzymes containing sulfhydryl groups or those reliant on metal ions for their activity. nih.govatamankimya.com

A primary mechanism of Thiram's interaction with proteins involves thiol-disulfide exchange reactions. researchgate.net In this process, the disulfide bond of Thiram reacts with thiol groups (containing sulfur and hydrogen) present in proteins, particularly in the amino acid cysteine. dimethyl-disulfide.netnih.gov This exchange can lead to the formation of mixed disulfides, altering the protein's structure and, consequently, its function. researchgate.net This reaction is not always a simple one-way process; the resulting mixed disulfides can sometimes be reversed, depending on the cellular environment and the presence of other reducing agents. nih.gov

The susceptibility of proteins to this reaction is influenced by the accessibility and reactivity of their thiol groups. nih.gov Proteins with highly reactive or strategically located cysteine residues are particularly vulnerable to modification by Thiram. plos.org

Thiram demonstrates broad-spectrum inhibition of various microbial enzymes, disrupting essential metabolic pathways and ultimately leading to cell death. msuextension.orgresearchgate.net Its multi-site action makes it effective against a wide range of fungal pathogens. unise.orgnzpps.org

Key metabolic processes targeted by Thiram in fungi and bacteria include:

Respiration: Thiram can interfere with the fungal respiratory chain, a critical process for energy production. aceagrochem.comunise.org Specifically, it has been shown to inhibit enzymes containing thiol groups that are involved in respiration. unise.org In some bacteria, components of the respiratory chain are crucial for providing electrons to repair oxidized proteins, a process that could be indirectly affected by Thiram's activity. nih.gov The bacterial respiratory chain is a known target for some antimicrobial agents. frontiersin.orgdiva-portal.orgfrontiersin.org

General Metabolism: By reacting with sulfhydryl-containing enzymes, Thiram can disrupt a wide array of metabolic functions. atamankimya.com For example, in the yeast Saccharomyces cerevisiae, Thiram treatment leads to the inactivation of glutathione (B108866) reductase, an enzyme vital for maintaining the cell's redox balance. nih.govasm.org

Virulence Factor Production: In some bacteria, the formation of disulfide bonds in proteins is essential for the function of virulence factors. uq.edu.aunih.govresearchgate.net While not a direct target, the disruption of the cellular redox state by Thiram could indirectly impact these processes.

The table below summarizes the effects of Thiram on various microbial enzymes and pathways.

| Target System | Organism(s) | Observed Effect | Reference(s) |

| Enzyme Activity | Fungi | Inhibition of various enzymes, disrupting metabolism. | aceagrochem.comaceagrochem.com |

| Respiratory Chain | Fungi | Inhibition of succinate (B1194679) dehydrogenase, disrupting energy production. | aceagrochem.com |

| Glutathione Reductase | Saccharomyces cerevisiae | Inactivation of the enzyme. | nih.govasm.org |

| Mycelial Growth | Ganoderma boninense | Inhibition of growth. | unise.org |

| Nitrogen-fixing Bacteria | Various species | Varied levels of toxicity. | researchgate.net |

Oxidative Stress Induction and Redox Homeostasis Perturbation

Thiram is known to induce oxidative stress in non-mammalian cells, disrupting the delicate balance of the cellular redox environment. nih.govmedchemexpress.comcabidigitallibrary.org This disruption is a significant contributor to its cytotoxic effects. nih.gov

Exposure to Thiram can lead to the generation of reactive oxygen species (ROS) in fungal and bacterial cells. nih.govmedchemexpress.comresearchgate.net ROS are highly reactive molecules containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, that can damage cellular components like lipids, proteins, and DNA. mdpi.comd-nb.info The production of ROS is considered a key mechanism of Thiram's antimicrobial activity. researchgate.net

Studies have shown that Thiram treatment increases the levels of ROS in various microorganisms, leading to oxidative damage. cabidigitallibrary.orgresearchgate.net For instance, in tomato leaves, Thiram treatment resulted in increased hydrogen peroxide levels and lipid peroxidation. mdpi.comserbiosoc.org.rs

The antioxidant defense systems of microorganisms, which normally protect against oxidative damage, are significantly impacted by Thiram. asm.orgnih.govrjpbcs.com

Thiram's interaction with these systems includes:

Depletion of Glutathione (GSH): Glutathione is a crucial antioxidant in most living cells. nih.gov Thiram can directly react with GSH through thiol-disulfide exchange, leading to its depletion. nih.govasm.orgnih.gov This reduction in GSH levels compromises the cell's ability to neutralize ROS. nih.gov

Inhibition of Antioxidant Enzymes: Thiram can inhibit key antioxidant enzymes. A prime example is glutathione reductase, which is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). dimethyl-disulfide.netnih.govasm.org Inhibition of this enzyme further exacerbates oxidative stress by preventing the replenishment of the cell's primary antioxidant. nih.govasm.org In some cases, exposure to Thiram can initially lead to an increase in the activity of certain antioxidant enzymes as a stress response, but prolonged or high-level exposure often results in their inhibition. serbiosoc.org.rsrjpbcs.com

The table below details the impact of Thiram on antioxidant defense systems in non-mammalian model systems.

| Component | Organism/System | Effect of Thiram | Reference(s) |

| Glutathione (GSH) | Saccharomyces cerevisiae | Rapid decrease in intracellular levels. | nih.govasm.org |

| Glutathione Reductase | Saccharomyces cerevisiae | Inactivation of the enzyme. | nih.govasm.org |

| Lipid Peroxidation | Rice cells | Increased lipid peroxidation. | cabidigitallibrary.org |

| Antioxidant Enzymes (Catalase, Ascorbate Peroxidase, Glutathione Reductase) | Tomato plants | Decreased activities. | serbiosoc.org.rs |

| Pesticide Detoxification Enzymes (Peroxidase, Glutathione-S-Transferase) | Tomato plants | Increased activities. | serbiosoc.org.rs |

Nucleic Acid Interaction and Structural Perturbation Analysis in Prokaryotic and Eukaryotic Models

Thiram's interaction with nucleic acids is a component of its broad-spectrum activity. It is classified as a mutagenic chemical agent that can interfere with the function of nucleic acids, potentially leading to chromosomal aberrations. nih.govpharmacompass.com In eukaryotic HeLa TI cells, thiram has demonstrated genotoxic effects, evidenced by an increase in DNA damage detected through the comet assay. mdpi.com This genotoxicity is coupled with the downregulation of genes involved in DNA repair, such as DDB2, ERCC5, and LIG4. mdpi.com

The compound's reactivity with sulfhydryl groups also extends to processes involving nucleic acid synthesis. Thiram's unique chemical properties, particularly its disulfide bridge, allow it to act as a sulfur-transfer reagent. ontosight.ai This functionality has been harnessed in the laboratory for the automated chemical synthesis of phosphorothioate (B77711) oligonucleotides, a modified type of nucleic acid used in research and therapeutics. This application underscores its capacity to participate directly in reactions involving the building blocks of nucleic acids.

Modulation of Cellular Signaling Pathways in Fungal, Microbial, and Plant Systems

Thiram exerts significant influence over various cellular signaling pathways, often initiating a cascade of events that disrupt normal cellular function and lead to cell death. A primary mechanism is the induction of oxidative stress, characterized by the formation of reactive oxygen species (ROS). researchgate.netmedchemexpress.com This oxidative imbalance triggers multiple signaling responses. For instance, in broilers, thiram exposure activates the Nrf2 signaling pathway, a key regulator of the antioxidant defense system, leading to the enhanced expression of downstream genes like HO-1 and various superoxide dismutases (SODs). researchgate.net

In fungi, thiram's action is complex, affecting numerous metabolic processes concurrently. unise.org One of its key effects is the depletion of glutathione (GSH), a critical molecule for maintaining cellular redox balance and modulating processes like gene expression and apoptosis. unise.org By inactivating glutathione reductase, thiram disrupts this balance, leaving the fungal cells vulnerable to oxidative damage. unise.org In some eukaryotic systems, thiram has been shown to interact with components of major signaling cascades, such as the JAK2-STAT5 pathway, which is involved in cell growth, differentiation, and immunity. t3db.cadrugbank.com In plants, thiram exposure alters the activity of enzymes central to stress response signaling, including those in the pesticide detoxification pathway. serbiosoc.org.rsserbiosoc.org.rs

Effects on Cell Growth, Division, and Morphogenesis in Microorganisms

As a contact fungicide, thiram's primary role is to inhibit fungal growth before infection can be established. peptechbio.com It effectively prevents spore germination and suppresses the growth of mycelia, the vegetative part of a fungus. unise.orgresearchgate.net Studies on various fungal species have quantified this inhibitory effect. For example, in Ganoderma boninense, a pathogen of oil palm, a thiram concentration of 0.030 mg/ml completely inhibited mycelial growth in vitro. unise.org Lower concentrations also demonstrated a dose-dependent reduction in growth. unise.org

Similarly, research on Fusarium species, which cause significant diseases in economically important plants, has shown that thiram significantly reduces radial growth. researchgate.net The fungicide has also been observed to decrease the cellulolytic and pectinolytic activities of Fusarium solani, enzymes crucial for breaking down plant cell walls during infection. researchgate.net Beyond fungi, thiram can inhibit the growth of various bacteria, including nitrogen-fixing strains. nih.govresearchgate.net Its application can also adversely affect plant morphogenesis, leading to suppressed seedling growth and disrupted root nodule formation in legumes. nih.govscispace.com

Induction of Programmed Cell Death (Apoptosis/Necrosis) in Fungal Pathogens

A key fungicidal mechanism of thiram is the induction of programmed cell death (PCD), particularly apoptosis, in fungal pathogens. nih.govexeter.ac.ukresearchgate.netsemanticscholar.org This process is a controlled, self-destruction of the cell, triggered by specific signals. Thiram-induced oxidative stress is a primary trigger for apoptosis in fungi. researchgate.net

In studies on Fusarium graminearum and Fusarium culmorum, thiram was shown to induce apoptosis in a dose-dependent manner. researchgate.net This was visualized through fluorescence microscopy, which detected the characteristic features of apoptotic cells. researchgate.net The process involves the activation of key apoptotic proteins. For instance, in thiram-induced tibial dyschondroplasia models, the activation of Bax/Bak proteins and executioner caspases like caspase-3 and caspase-7 are critical steps in the apoptotic pathway. researchgate.netnih.gov This programmed cell death is a major contributor to the compound's effectiveness in controlling fungal diseases. nih.gov

Table 1: Effect of Thiram on Cell Viability in Fusarium Species An interactive table detailing the reduction in cell viability for two Fusarium strains at different thiram concentrations.

Influence on Biofilm Formation and Microbial Virulence Factors

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which offers protection from environmental stresses and antimicrobial agents. nih.govnih.gov The ability to inhibit biofilm formation is a crucial aspect of antimicrobial activity. Thiram and its derivatives have been shown to interfere with biofilm development. researchgate.net The formation of a biofilm is a complex process that includes initial attachment to a surface, cell aggregation, and maturation, processes which can be disrupted by chemical agents. nih.govresearchgate.net

Virulence factors are molecules produced by pathogens that enable them to infect a host. nih.gov The regulation of many virulence factors is linked to cell-density dependent signaling systems known as quorum sensing (QS). nih.gov By interfering with fundamental metabolic functions and signaling pathways, compounds like thiram can disrupt the production of virulence factors and the coordination of group behaviors like biofilm formation, thereby reducing the pathogenicity of microorganisms. researchgate.net

Molecular Targets and Receptor Interactions in Agricultural or Environmental Organisms

The broad-spectrum activity of this compound is attributed to its ability to interact with multiple molecular targets within a cell. unise.org A primary mode of action is the inhibition of enzyme activity, particularly enzymes that contain copper ions or rely on sulfhydryl (-SH) groups for their function. nih.gov Its lipophilic nature allows it to readily pass through cell membranes to reach these intracellular targets. nih.gov

One of the most significant targets is glutathione reductase, an enzyme essential for maintaining the reduced glutathione pool and protecting the cell from oxidative damage. unise.org Thiram's disulfide bridge facilitates the inactivation of this enzyme. unise.org Other specific enzyme targets that have been identified include UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme involved in the early steps of bacterial cell wall biosynthesis. koreascience.kr In plants, thiram exposure leads to changes in the activity of antioxidant enzymes like catalase and peroxidase, as well as detoxification enzymes such as glutathione-S-transferase. serbiosoc.org.rsserbiosoc.org.rs Furthermore, analysis of its interactions in various biological systems suggests it can bind to proteins such as the glucocorticoid receptor and the non-receptor Tyrosine-protein kinase JAK2. t3db.cadrugbank.com This multi-target action makes it difficult for fungi to develop resistance. unise.org

Table 2: Summary of Key Molecular Interactions of this compound An interactive table summarizing the primary molecular targets and the resulting effects.

Environmental Fate, Transformation, and Ecotoxicological Implications

Environmental Persistence and Degradation Pathways in Diverse Media

The environmental persistence of dimethylthiuram disulfide, commonly known as thiram (B1682883), is influenced by a variety of factors across different environmental compartments, including water, soil, and plants. Its degradation is primarily driven by photolytic, hydrolytic, and microbial processes, with the rate and pathway of transformation being highly dependent on the specific conditions of the medium.

Photolytic and Hydrolytic Degradation Kinetics

The breakdown of thiram in aquatic environments is significantly influenced by light and water. Photodegradation, the breakdown of molecules by light, follows pseudo-first-order kinetics. nih.gov In pure Milli-Q water, the half-life of thiram (at a concentration of 2 mg/L) under simulated solar radiation is approximately 28 minutes. nih.gov However, the presence of other substances can accelerate this process. For instance, inert components in commercial thiram formulations can reduce the half-life to 24 minutes. nih.gov Similarly, dissolved organic matter, such as humic and fulvic acids (at 10 mg/L), can decrease the half-life to 22 minutes. nih.gov In natural river water, the degradation rate is even faster, with a 38% reduction in half-life compared to pure water, suggesting that various natural components contribute to its photolytic breakdown. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another critical degradation pathway for thiram. The rate of hydrolysis is highly dependent on pH. Thiram is more stable in acidic conditions and decomposes more rapidly in alkaline environments. tandfonline.com The estimated half-life (DT50) for thiram is over 120 days at pH 4, 18 days at pH 7, and significantly shorter at 9 hours at pH 9. waterquality.gov.au The persistence of thiram in water is also affected by temperature and organic content, with increased temperature and organic matter leading to faster degradation. nih.govresearchgate.net

The degradation of thiram in water involves several processes, including hydrolysis, oxidation, N-dealkylation, and S-hydroxylation. nih.govnih.gov These reactions lead to the formation of various degradation products. nih.govnih.gov

Table 1: Photolytic and Hydrolytic Degradation of Thiram

| Parameter | Condition | Half-life (t½) | Reference |

|---|---|---|---|

| Photodegradation | Milli-Q water (2 mg/L) | 28 minutes | nih.gov |

| Photodegradation | With inert formulation components | 24 minutes | nih.gov |

| Photodegradation | With humic and fulvic acids (10 mg/L) | 22 minutes | nih.gov |

| Photodegradation | Natural river water | ~17.4 minutes | nih.gov |

| Hydrolysis | pH 4 | >120 days | waterquality.gov.au |

| Hydrolysis | pH 7 | 18 days | waterquality.gov.au |

| Hydrolysis | pH 9 | 9 hours | waterquality.gov.au |

Microbial Transformation and Biodegradation Mechanisms

Microbial activity plays a crucial role in the degradation of thiram in soil. scihub.org The rate of biodegradation is influenced by soil type, organic matter content, pH, and temperature. scihub.orgscialert.net Thiram generally degrades more rapidly in acidic soils and those with high organic matter content. scihub.org For instance, in a humus sandy soil at pH 3.5, thiram decomposed within 4 to 5 weeks, whereas at pH 7.0, it took 14 to 15 weeks. scihub.org The half-life of thiram in soil can range from approximately 1.5 to 15 days under aerobic conditions. canada.cacanada.ca

A variety of microorganisms have been identified as being capable of degrading thiram. Soil enrichment cultures have yielded several species of bacteria and fungi that can utilize thiram as a source of carbon and energy. tubitak.gov.tr

Identified microbial species include:

Bacteria: Pseudomonas aeruginosa, Pseudomonas species, Bacillus, Arthrobacter, Moraxella-like Acinetobacter, and Streptomyces. tubitak.gov.trresearchgate.netsoeagra.comnih.gov

Fungi: Aspergillus niger, Aspergillus flavus, and Penicillium steckii. tubitak.gov.tr

Studies have shown that Pseudomonas aeruginosa can effectively degrade thiram, with one strain showing up to 98% degradation in broth after 8 days. soeagra.com In some experiments, Mycobacterium species were found to be dominant in soil treated with thiram, indicating a stimulatory effect of the fungicide on their growth. scihub.org

The microbial degradation of thiram is a complex process involving several metabolic pathways. The initial step is often the hydrolysis of the disulfide bond. canada.cacanada.ca This is followed by further transformations such as oxidation, N-dealkylation, and cyclization. tandfonline.comnih.gov

The major metabolites of thiram identified in soil and water include:

Copper dimethyldithiocarbamate (B2753861) scihub.org

Dimethyldithiocarbamate (DMDTC) tandfonline.comnih.gov

Dimethylamine (B145610) tandfonline.comscihub.org

Carbon disulfide (CS2) tandfonline.comscihub.orgcanada.ca

Bis(dimethylcarbamoyl) disulfide nih.govresearchgate.net

Bis(dimethyl dithiocarbamoyl) trisulphide nih.gov

N-methyl-amino-dithiocarbamoyl sulphide nih.gov

In plant matrices, some different metabolites have been observed, such as the cyclized products 2-(N,N-dimethyl amino)thiazoline carboxylic acid and 2-thioxo-4-thiazolidine. tandfonline.comnih.gov The ultimate transformation products in the environment are expected to be carbon dioxide (CO2) and carbon disulfide (CS2). canada.ca

Several environmental factors significantly influence the efficiency of thiram biodegradation by microorganisms.

pH: Thiram degrades more rapidly in acidic soils. scihub.org In one study, decomposition took 4-5 weeks at pH 3.5 compared to 14-15 weeks at pH 7.0. scihub.org

Temperature: Higher temperatures can inhibit the growth of some bacteria and actinomycetes involved in degradation. scihub.org However, for some microbial strains, an optimal temperature for growth and degradation exists, for example, between 28-30°C for certain isolates. tubitak.gov.tr

Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation of thiram. scihub.org For example, thiram disappeared within one week from a compost soil but persisted for over two months in sandy soils. scihub.org

Co-metabolism: The presence of other organic compounds can influence the degradation of thiram. The specific interactions and effects on biodegradation efficiency are complex and depend on the microbial community and the co-contaminants present. scihub.org

Pesticide Concentration: The concentration of thiram can affect the rate of its biodegradation. researchgate.netresearchgate.net

Table 2: Factors Influencing Thiram Biodegradation

| Factor | Effect on Biodegradation | Details | Reference |

|---|---|---|---|

| pH | Faster in acidic conditions | Decomposition in 4-5 weeks at pH 3.5 vs. 14-15 weeks at pH 7.0 in humus sandy soil. | scihub.org |

| Temperature | Variable | High temperatures can be inhibitory to some microbes, while optimal temperatures (e.g., 28-30°C) enhance degradation by others. | scihub.orgtubitak.gov.tr |

| Organic Matter | Faster in high organic matter soils | Disappeared in 1 week from compost soil vs. >2 months in sandy soil. | scihub.org |

| Concentration | Rate is concentration-dependent | The rate of degradation can be inversely proportional to the initial concentration. | researchgate.netresearchgate.net |

Sorption, Leaching, and Volatilization Dynamics in Soil and Water Systems

The movement and distribution of thiram in the environment are governed by sorption, leaching, and volatilization processes.

Sorption: Thiram has a tendency to adsorb to soil particles, particularly in soils with high organic matter and clay content. ppqs.gov.inirost.ir This sorption reduces its mobility and bioavailability in the soil solution. researchfloor.org The octanol-water partition coefficient (log Kow) of thiram is 1.73, indicating a moderate potential for partitioning into organic phases. waterquality.gov.aufao.org

Leaching: Due to its slight solubility in water and its tendency to adsorb to soil, thiram is generally not expected to be highly mobile and leach into groundwater. ppqs.gov.inregulations.gov However, leaching potential is influenced by soil type, rainfall, and irrigation practices. researchfloor.orgwhiterose.ac.uk In some cases, especially in permeable soils with a shallow water table, leaching could be a concern. regulations.gov

Volatilization: Thiram has a low vapor pressure (2.3 mPa at 25°C), suggesting that it is not expected to volatilize significantly from soil or water surfaces. canada.cafao.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(N,N-dimethyl amino)thiazoline carboxylic acid |

| 2-thioxo-4-thiazolidine |

| Acetonitrile |

| a-Ketoglutaric acid |

| Alanine |

| Aspartic acid |

| Bis(dimethyl dithiocarbamoyl) trisulphide |

| Bis(dimethylcarbamoyl) disulfide |

| Carbon dioxide |

| Carbon disulfide |

| Copper dimethyldithiocarbamate |

| Dimethylamine |

| Dimethyldithiocarbamate |

| This compound |

| Fumaric acid |

| Glutamic acid |

| Glyoxalic acid |

| Malic acid |

| N-methyl-amino-dithiocarbamoyl sulphide |

| Oxaloacetic acid |

| Pyruvic acid |

| Succinic acid |

Ecotoxicological Impact on Non-Target Organisms and Ecosystems

This compound is classified as highly to very highly toxic to aquatic organisms. epa.govepa.gov Studies have demonstrated its lethal effects on various fish species, with 96-hour median lethal concentration (LC50) values as low as 0.13 mg/L for trout and 0.23 mg/L for bluegill sunfish. orst.edu Carp have shown a slightly higher tolerance with a 96-hour LC50 of 4 mg/L. orst.edu For some sensitive species like the Harlequinn Fish, the 96-hour LC50 can be as low as 7 µg/L, highlighting its significant risk to aquatic ecosystems. epa.gov Chronic exposure to even lower concentrations can lead to adverse effects on growth and reproduction in fish and aquatic invertebrates. waterquality.gov.au

The toxicity of this compound extends to aquatic invertebrates as well. For instance, the 48-hour median effective concentration (EC50) for Daphnia magna, a crucial component of freshwater food webs, is reported to be 210 µg/L, classifying the chemical as highly toxic to this group. epa.gov While it is not expected to bioconcentrate in aquatic organisms, its presence in water bodies, even at low concentrations, poses a significant threat to the survival and health of aquatic populations. orst.edu

The following table summarizes the acute toxicity of this compound to various aquatic organisms:

| Organism | Test Duration | Toxicity Value (LC50/EC50) | Classification |

| Bluegill sunfish (Lepomis macrochirus) | 96 hours | 42 µg/L | Very Highly Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 500 µg/L | Highly Toxic |

| Harlequinn Fish (Rasbora heteromorpha) | 96 hours | 7 µg/L | Very Highly Toxic |

| Daphnia magna | 48 hours | 210 µg/L | Highly Toxic |

| Marine/Estuarine Invertebrates | --- | 3.6 ppb | Very Highly Toxic |

Data sourced from multiple studies. epa.govepa.gov

It is important to note that the toxicity of this compound can be influenced by environmental factors such as pH, with decomposition being more rapid in alkaline conditions. waterquality.gov.au

Studies have shown that this compound can inhibit the activity of key soil enzymes, such as nitrogenase, which is crucial for nitrogen fixation. scispace.compjoes.com This inhibition can lead to reduced soil fertility and impact plant growth. Research on the effects of a fungicide containing thiram and carbendazim (B180503) revealed a significant decrease in the activity of Sinorhizobium meliloti, a nitrogen-fixing bacterium, in symbiosis with lucerne. pjoes.com

Furthermore, the application of this compound can alter the composition of the soil microbial community. plos.org While it may suppress certain pathogenic fungi, it can also negatively affect beneficial microorganisms. plos.orgresearchgate.net For example, some studies have indicated that while it can reduce the abundance of fungal pathogens like Fusarium and Penicillium, it can also lead to a decrease in the diversity of the bacterial community. plos.orgresearchgate.net The long-term consequences of these shifts in the microbiome are still being investigated but could include altered nutrient cycling and a reduced capacity of the soil to suppress plant diseases naturally. nih.gov

Phytotoxicity refers to the adverse effects of a chemical on plant growth and development. wikipedia.org this compound has been shown to exhibit phytotoxic effects on various plant species. orst.edu These effects can manifest as inhibited seed germination, reduced root and shoot growth, and interference with essential physiological processes. researchgate.netpomais.com

Research has demonstrated that this compound can inhibit calcium absorption by plant roots, a critical nutrient for cell wall structure and signaling. researchgate.net This interference with nutrient uptake can lead to stunted growth and reduced plant vigor. In watermelon seedlings, for instance, thiram was found to inhibit ⁴⁵Ca absorption, with the most significant inhibition occurring at a concentration of 0.01 mg/L. researchgate.net

The impact of this compound on plant development can be particularly pronounced during early growth stages. researchgate.net While it is used as a seed treatment to protect against fungal pathogens, higher concentrations can negatively affect the seedlings themselves. cabidigitallibrary.org For example, one study found that while a certain concentration of thiram was effective at inhibiting a seed-borne pathogen on rice, it did not significantly improve shoot length. cabidigitallibrary.org The phytotoxicity of this compound can be influenced by soil conditions, with acidic soils potentially exacerbating its negative effects on plant growth. researchgate.net

Formation and Ecological Significance of Environmental Transformation Products

This compound undergoes transformation in the environment through processes like hydrolysis, oxidation, and microbial degradation, leading to the formation of various byproducts. nih.govtandfonline.com These transformation products can have their own ecological significance, sometimes being more persistent or toxic than the parent compound. nih.gov

In soil and water, this compound breaks down into several metabolites. orst.edutandfonline.com The major degradation products include copper dimethyldithiocarbamate, dithiocarbamate (B8719985), dimethylamine, and carbon disulfide. orst.edutandfonline.com The rate of degradation is influenced by factors such as soil type, pH, and organic matter content, with faster degradation observed in acidic soils and those with high organic matter. orst.eduresearchgate.net

The formation of these transformation products is a complex process. nih.govtandfonline.com For instance, under acidic conditions, metam (B94612) sodium, another dithiocarbamate, breaks down to form carbon disulfide, hydrogen sulfide (B99878), methylamine, methyl isothiocyanate, and N,N'-dimethylthiuram disulfide. nih.gov Similarly, the degradation of thiram can involve hydrolysis, oxidation, N-dealkylation, and cyclization, leading to a variety of metabolites. nih.govtandfonline.com

The ecological concern with these transformation products lies in their potential toxicity and persistence. nih.gov For example, dimethyl dithiocarbamate and oxon metabolites of thiram have been found to be more toxic than the original compound and can persist for longer periods in the environment. nih.gov This highlights the importance of considering the entire degradation pathway when assessing the environmental risk of this compound. The presence of these transformation products can prolong the ecotoxicological impact, affecting non-target organisms and ecosystem functions long after the parent compound has dissipated.

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, provides a wealth of information regarding molecular structure and concentration. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and various forms of vibrational and electronic spectroscopy are indispensable tools in the analysis of Dimethylthiuram Disulfide. jchps.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical platforms for the structural elucidation and analysis of chemical compounds. informaticsjournals.co.insciopen.com They are often used in a complementary fashion to provide a comprehensive understanding of a molecule's identity and structure. nih.gov

NMR spectroscopy is a premier technique for determining the precise molecular structure of compounds in a non-destructive manner. informaticsjournals.co.inkobv.de It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and emit electromagnetic radiation when placed in a strong magnetic field. numberanalytics.com One- and two-dimensional NMR techniques can provide detailed information on proton environments, chemical shifts, and coupling constants, which allows for the unambiguous identification of the this compound molecule and can help differentiate it from isomers or degradation products. numberanalytics.commdpi.com Quantitative NMR (qNMR) has also emerged as a robust method for determining the absolute concentration of compounds without the need for identical reference standards. mdpi.com

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. numberanalytics.comkobv.de It is highly sensitive, capable of detecting metabolites in the femtomolar to attomolar range, making it ideal for trace analysis. informaticsjournals.co.innih.gov For this compound, MS can determine its molecular weight and provide a unique fragmentation pattern upon ionization. numberanalytics.com This "fingerprint" is crucial for confirming the compound's identity, especially when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). researchgate.netresearchgate.net

The synergistic use of NMR and MS provides a powerful approach for chemical analysis. nih.gov While NMR excels at providing detailed structural information for complete characterization, MS offers unparalleled sensitivity for detecting trace amounts. informaticsjournals.co.in

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect molecules at trace concentrations, down to the single-molecule level. bohrium.com It works by amplifying the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold (Au) or silver (Ag). bohrium.comacs.org This technique is particularly advantageous for its high sensitivity, ability to provide a unique spectroscopic fingerprint, and non-destructive nature. rsc.org

Numerous studies have demonstrated the successful application of SERS for the rapid and ultrasensitive detection of this compound in various samples, including fruits and vegetables. bohrium.combohrium.com The strong affinity of the sulfur atoms in the this compound molecule for the noble metal nanoparticles facilitates the SERS effect. acs.org In some cases, this interaction promotes the cleavage of the disulfide (S–S) bond to form dimethylthiocarbamates, which further amplifies the Raman signal. acs.org

Researchers have developed various SERS-active substrates to optimize detection, such as silver nanoparticles decorated with reduced graphene, Au-Ag bimetallic nanoparticles on paper, and Ag dendritic nanostructures. bohrium.comrsc.orgfrontiersin.org These advancements have led to remarkably low detection limits, often far below the maximum residue limits (MRL) set by regulatory agencies. rsc.org

Interactive Table: SERS-Based Detection of this compound

| SERS Substrate | Sample Matrix | Limit of Detection (LOD) | Reference |

| Silver nanoparticles with reduced graphene | Tomato & Apple Peels | 100 pM - 1000 pM | bohrium.com |

| Ag/Au/ZnO on flexible porous PVDF membrane | Aquatic Solution | 10⁻¹⁰ M | bohrium.com |

| Paper-based Au-Ag bimetallic nanoparticles | Solution | 1 × 10⁻⁶ mol/L (0.24 ppm) | frontiersin.org |

| Ag dendritic nanostructures | Grape Juice | 0.1 μM (0.03 ppm) | rsc.org |

| Thiomalic acid-Ag/Au nanoparticles (TMA-Ag/AuNPs) | Solution | 0.258 ppb | acs.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are versatile and widely used techniques for monitoring the progress of chemical reactions. researchgate.netspectroscopyonline.com UV-Vis absorption spectroscopy is particularly effective because the measured absorbance is directly proportional to the concentration of a specific reactant, product, or intermediate, allowing for kinetic analysis. spectroscopyonline.comuu.nl

These methods can be applied to monitor the degradation or transformation of this compound under various environmental conditions. For instance, studies have used HPLC with a UV detector to follow the decay of this pesticide in water, soil, and on plants. researchgate.net The persistence of the compound was observed to decrease with increases in temperature and pH. researchgate.net The degradation of dithiocarbamates is pH-dependent; LC-MS data has shown that the rupture of the S-S bond in Thiram (B1682883) is facilitated in alkaline mediums. researchgate.net

UV-Vis spectroscopy can track changes in the electronic transitions of the molecule, such as n→π* and π→π* transitions, which are characteristic of its chromophores. uu.nl A shift in the wavelength or a change in absorbance intensity over time can indicate the consumption of this compound or the formation of new products. researchgate.net This makes UV-Vis a simple, fast, and valuable tool for studying reaction kinetics and the stability of this compound in different environments. uu.nl

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures into their individual components. thermofisher.com For pesticide residue analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones, often coupled with mass spectrometry for definitive identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a well-established and powerful tool for the analysis of pesticide residues in food and environmental samples. nih.gov It is particularly suited for non-volatile or thermally labile compounds like this compound. The technique separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. researchgate.net

A variety of detectors can be coupled with HPLC to achieve the desired selectivity and sensitivity for this compound analysis. Common methods include:

HPLC with Ultraviolet (UV) Detection: This is a common and cost-effective method where detection is based on the compound's ability to absorb UV light at a specific wavelength. researchgate.netencyclopedia.pub

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive technique, considered a gold standard for residue analysis. researchgate.net It minimizes interference from the sample matrix, which is crucial for complex samples like fruits and vegetables. researchgate.net

HPLC with Electrochemical Detection (ED): This method offers high sensitivity by measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The development of modified electrodes, such as those with gold nanoparticles, can further enhance the detection of this compound. nih.gov

HPLC with Chemiluminescence (CL) Detection: This approach combines the high selectivity of HPLC with the high sensitivity of CL detection, offering very low limits of detection. nih.gov

Interactive Table: Selected HPLC Methods for this compound Analysis

| Method | Column | Detector | Mobile Phase | Limit of Detection (LOD) | Reference |

| UHPLC-ED | C18 | Electrochemical (AuNPs) | 55:45 (v/v) 0.05 M phosphate (B84403) buffer (pH 5) and acetonitrile | 0.022 µg/mL | nih.gov |

| HPLC-UV | RP-C18 | UV | Acetonitrile and water | 0.1–0.2 mg/kg (in produce) | researchgate.netnih.gov |

| LC-MS/MS | C18 | Tandem Mass Spectrometry | Gradient of water with formic acid and methanol (B129727) with formic acid | 0.01 mg/kg | researchgate.net |

| HPLC-CL | C18 | Chemiluminescence | Not specified | Lower than HPLC-UV & GC-MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the superior separation capabilities of GC with the sensitive and selective detection of MS. core.ac.uk While this compound itself can be challenging to analyze directly by GC due to its thermal lability, specific methods have been developed for its determination in environmental and food samples. researchgate.net

A traditional and predominant method for analyzing dithiocarbamates involves their decomposition in an acidic medium to form carbon disulfide (CS₂). researchgate.net The evolved CS₂ is then separated and quantified by GC-MS. researchgate.net While effective, this is an indirect, group-selective method that does not distinguish between different dithiocarbamate (B8719985) pesticides.

To achieve specific analysis of this compound, derivatization techniques are employed. For instance, dithiocarbamates can be converted into their more stable and volatile methyl ester derivatives through ion pair methylation. researchgate.net These derivatives can then be readily analyzed by GC-MS using selective ion monitoring (SIM) for enhanced sensitivity and accuracy. researchgate.net This approach allows for the reliable quantification of this compound in complex matrices like mushrooms, with detection limits as low as 0.01 mg/kg. researchgate.net The robustness and high performance of modern GC-MS systems make them indispensable for monitoring programs that ensure food and environmental safety. core.ac.ukbrjac.com.br

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of pesticides like thiram. researchgate.net This micro-volume separation technique is recognized for its simplicity, rapid analysis times, and high efficiency. researchgate.netresearchgate.net

One established CE method involves the use of a boric acid buffer for the separation and determination of thiram, with quantification achieved through direct UV absorbance detection at a wavelength of 254 nm. researchgate.net While CE is considered a mature and effective technique for thiram analysis, it can sometimes be time-consuming and require complex sample preparation. nih.govbioline.org.brmdpi.com Despite its advantages, a notable limitation of capillary electrophoresis is related to the small inner diameter of the capillary, which restricts the amount of sample that can be introduced into the system, potentially impacting detection limits. researchgate.net

Electrochemical and Biosensor Development for Environmental Monitoring

The development of electrochemical sensors and biosensors offers promising alternatives for the environmental monitoring of thiram, providing advantages such as low cost, high sensitivity, rapid response, and potential for miniaturization and on-site analysis. researchgate.netmdpi.com These sensors are increasingly being optimized to detect pollutants in environmental samples like water and soil. mdpi.com

Electrochemical sensors often utilize electrodes modified with nanomaterials to enhance their catalytic activity and sensitivity. A notable example is a sensor developed with a glassy carbon electrode modified with electrochemically reduced graphene oxide and zinc oxide nanosheets (GCE-ErGO-ZnO). researchgate.net This sensor demonstrated high electrocatalytic activity for thiram oxidation and was successfully used for its quantification in a Britton-Robinson buffer at pH 5.0. researchgate.net

Biosensors for thiram detection are frequently based on the principle of enzyme inhibition. One such biosensor employs the enzyme aldehyde dehydrogenase (ALDH), which is inhibited by thiram. mdpi.com The methodology involves screen-printed carbon electrodes (SPEs) where the enzymatic system, including cofactors like NAD+, is used to generate a measurable signal that is proportionally reduced in the presence of thiram. mdpi.com Aptamer-based biosensors, which use short single-stranded DNA or RNA molecules that bind to specific targets, also represent a highly selective approach to pesticide detection. researchgate.net

The performance of these sensors has been well-documented, showcasing their potential for sensitive environmental monitoring.

Table 1: Performance of Electrochemical and Biosensors for Thiram Detection

| Sensor Type | Principle | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|---|---|

| Metal Oxide-Based Sensor | Chemical Sensing | 0.1–100 µM | < 5 nM | Environmental Samples | researchgate.net |

| ALDH Biosensor | Enzymatic Inhibition | 0.12 to 6 ppm | 0.09 ppm | Aqueous Solution | mdpi.com |

Method Validation, Sensitivity, and Selectivity in Complex Matrices (Non-Clinical)

The validation of analytical methods is essential to ensure their reliability for detecting thiram in complex non-clinical matrices such as soil, water, and agricultural products. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision, and selectivity. researchgate.net

Various analytical techniques have been validated for thiram quantification. For instance, a gas chromatography-mass spectrometry (GC-MS) method for analyzing thiram (as carbon disulfide) in soybean samples was validated according to SANTE guidelines, showing good linearity with a correlation coefficient (R²) of 0.997. researchgate.net Another GC-MS method validated for spices reported recoveries ranging from 76% to 104% with a relative standard deviation (RSD) of ≤ 15%. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, with validated methods for produce achieving recoveries between 80% and 106% and RSDs below 10%. researchgate.net

Electrochemical sensors have also undergone rigorous validation. The GCE-ErGO-ZnO sensor, for example, was tested for selectivity against other common pesticides like atrazine (B1667683) and carbendazim (B180503), demonstrating its specificity for thiram. researchgate.net Simpler methods, such as solvent extraction followed by UV spectrophotometry, have been validated for determining thiram in soil and water, providing a cost-effective, though typically less sensitive, alternative to chromatographic techniques. bioline.org.br

The sensitivity of these methods is a key performance indicator, with modern techniques achieving impressively low detection limits suitable for regulatory compliance.

Table 2: Validated Method Performance for Thiram in Non-Clinical Matrices

| Analytical Technique | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|---|

| LC-MS/MS | Eggplant, Lettuce | - | < 0.0012 mg/kg | - | 80 - 106 | < 10 | researchgate.net |

| GC-MS | Soybean | 0.997 | - | - | 81 - 113 | < 0.1 | researchgate.netnih.gov |

| GC-MS | Spices | - | 0.025 mg/kg | 0.05 mg/kg | 76 - 104 | ≤ 15 | nih.gov |

| HPLC-CL | Fruit Samples | 0.9986 | 1.33 µg·L⁻¹ | - | - | - | nih.gov |

| Electrochemical Sensor | Water | - | 1.3 ng·mL⁻¹ | 4.3 ng·mL⁻¹ | - | - | researchgate.net |

| SERS | Tea Leaves | - | 1.04 x 10⁻¹⁰ M | - | - | - | rsc.org |

Non Clinical Applications and Emerging Research Areas

Agricultural and Environmental Applications Beyond Basic Use

Dimethylthiuram disulfide, commonly known as thiram (B1682883), is a compound with a range of applications extending beyond its primary use as a fungicide. wikipedia.org Its utility in crop protection, material preservation, and environmental remediation continues to be an active area of research.

Elucidation of Fungicidal and Antimicrobial Mechanisms in Crop Protection

Thiram is a broad-spectrum, non-systemic contact fungicide used to protect a variety of crops from fungal diseases. epa.gov It is applied to seeds, soil, and foliage to prevent crop damage and protect harvested crops from deterioration. epa.gov Its primary mechanism of action involves the inhibition of spore germination and mycelial growth. nbinno.com As a protective fungicide, thiram forms a barrier on the plant surface, preventing pathogens from penetrating the tissue. nbinno.com

The dithiocarbamate (B8719985) group of fungicides, to which thiram belongs, is known for its multi-site action at the cellular level of the target fungi. This multi-site activity is a key factor in the low risk of resistance development in fungal populations. nbinno.com Thiram's effectiveness has been demonstrated against a wide range of fungal pathogens, including those responsible for damping-off, seed and bulb decay, seedling blights, and various other seed-borne and soil-borne diseases. nbinno.com

Table 1: Examples of Fungal Diseases Controlled by Thiram

| Crop | Disease |

|---|---|

| Cereals | Smut, Powdery Mildew |

| Vegetables | Damping-off, Anthracnose |

| Fruits | Scab, Brown Rot |

Role in Material Preservation and Biocorrosion Inhibition Studies

While primarily known as an agricultural fungicide, the properties of this compound suggest potential applications in material preservation and the inhibition of biocorrosion. Dithiocarbamates, the chemical class to which thiram belongs, are known to have applications in these areas. However, specific research on this compound for these purposes is limited.